

In-Depth Technical Guide to Chrodrimanin B: A Potent and Selective Insecticidal Agent

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Compound of Interest

Compound Name: Chrodrimanin B

Cat. No.: B606662

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Introduction

Chrodrimanin B is a naturally occurring meroterpenoid that has garnered significant interest within the scientific community for its potent and selective insecticidal properties. This technical guide provides a comprehensive overview of the available data on **Chrodrimanin B**, with a focus on its biological activity and mechanism of action. While detailed public spectroscopic data such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are not readily available, this document synthesizes the existing body of research to inform and guide future studies and development.

Chrodrimanin B is produced by the fungus *Talaromyces* sp. and has been identified as a powerful antagonist of insect GABA-gated chloride channels.^{[1][2][3]} Its high selectivity for insect over mammalian receptors makes it a promising lead compound for the development of novel and safer insecticides.

Biological Activity and Mechanism of Action

The primary biological target of **Chrodrimanin B** is the insect γ -aminobutyric acid (GABA) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in insects.^{[1][4]} Specifically, **Chrodrimanin B** acts on the RDL (Resistance to Dieldrin) subunit of the GABA receptor.^{[1][2]}

Electrophysiological studies have demonstrated that **Chrodrimanin B** is a potent blocker of GABA-induced currents in insect neurons.^[1] At low nanomolar concentrations, it acts as a competitive antagonist, while at higher concentrations, it exhibits a non-competitive mode of action.^[1] This dual mechanism contributes to its high efficacy. Notably, the binding site of **Chrodrimanin B** on the GABA receptor is distinct from that of other insecticides like fipronil.^[1]

Recent cryo-electron microscopy (cryo-EM) studies of the honeybee RDL receptor in complex with **Chrodrimanin B** have provided structural insights into its binding. These studies reveal that **Chrodrimanin B** binds to a membrane-accessible site, distinct from the orthosteric GABA binding site, and stabilizes the receptor in an inhibited conformation.^[5]

Selectivity

A key feature of **Chrodrimanin B** is its remarkable selectivity for insect GABA receptors over their mammalian counterparts. It exhibits an approximately 1,000-fold lower blocking action on human $\alpha 1\beta 2\gamma 2$ GABA receptors compared to the insect RDL receptor.^[1] This high degree of selectivity is a critical attribute for the development of insecticides with favorable safety profiles for non-target organisms.

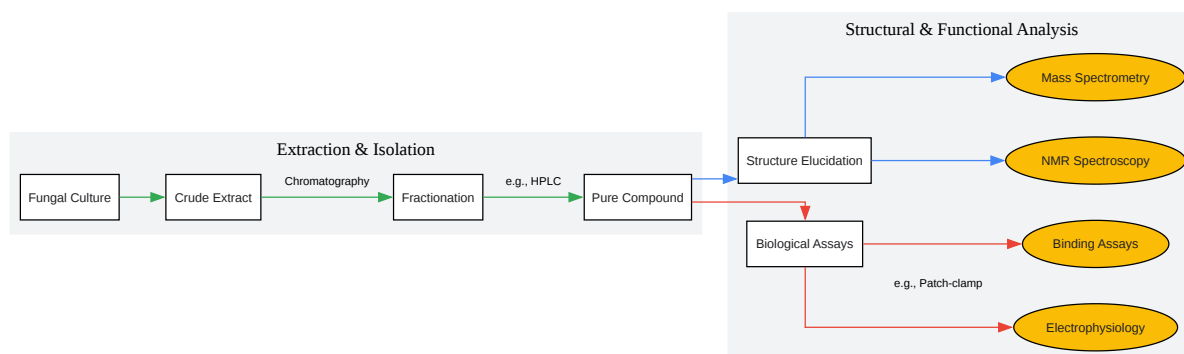
Summary of Biological Data

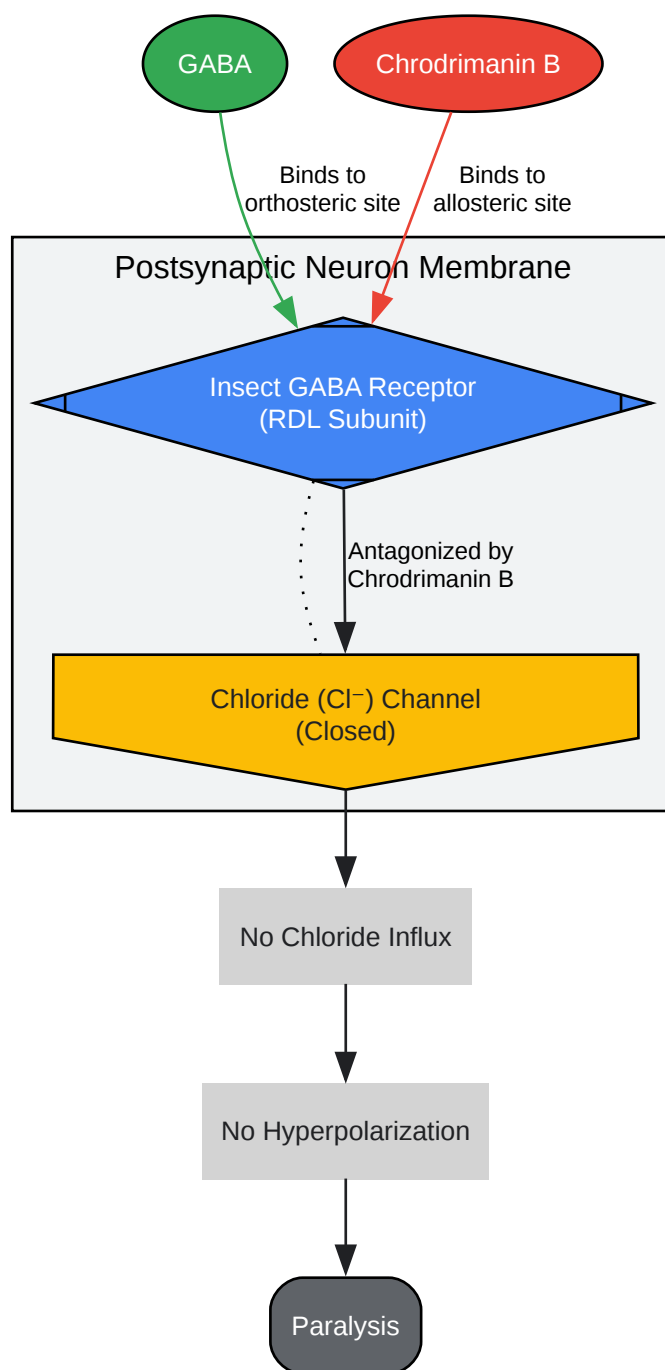
Parameter	Value	Species/System	Reference
Target	GABA-gated chloride channel (RDL subunit)	Insects (e.g., Bombyx mori)	[1][2]
Mechanism of Action	Competitive antagonist (low concentrations), Non-competitive antagonist (high concentrations)	Insect GABA Receptor	[1]
Potency (IC ₅₀)	1.66 nM	B. mori GABAR RDL	[1]
Selectivity	~1,000-fold higher for insect RDL vs. human $\alpha 1\beta 2\gamma 2$ GABAAR	B. mori vs. Human	[1]
Source	Talaromyces sp. (fungus)	Fungal culture	[1][3]
Chemical Class	Meroterpenoid	[1]	

Experimental Protocols

Due to the lack of publicly available, detailed spectroscopic data for **Chrodrimanin B**, specific experimental protocols for NMR and HPLC analysis cannot be provided at this time. The following are generalized workflows for the characterization of natural products, which would be applicable to **Chrodrimanin B**.

General Workflow for Natural Product Analysis





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